Linalool

Vue d'ensemble

Description

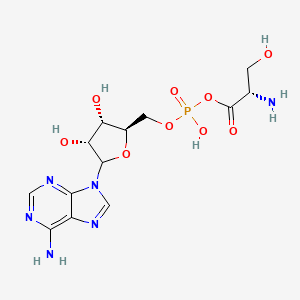

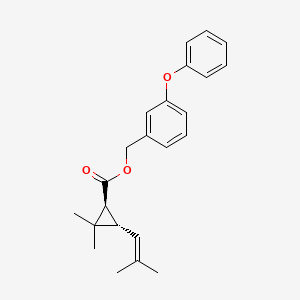

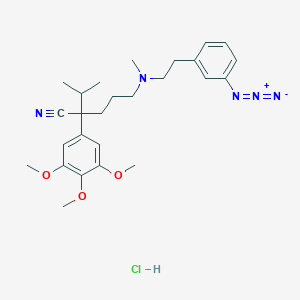

Linalool is a fragrant liquid alcohol (C10H18O) that occurs both free and in the form of esters in many essential oils . It is an aromatic monoterpene alcohol widely found in essential oils and is broadly used in perfumes, cosmetics, household cleaners, and food additives .

Synthesis Analysis

The synthesis of linalool has been studied in various organisms. For instance, in papaya fruit, the gene CpTPS18 has been identified to catalyze linalool production from GPP . Another study in Lilium ‘Siberia’ identified the transcription factor LiNAC100 as a regulator of linalool biosynthesis .Molecular Structure Analysis

Linalool has a molecular weight of approximately 154.25 g/mol . The molecule exhibits chirality, meaning it has two enantiomers – ®- (-)-linalool, also known as licareol, and (S)- (+)-linalool, or coriandrol . These enantiomers differ in their optical rotation but share the same structural formula .Chemical Reactions Analysis

Linalool has been studied for its chemical reactions. For instance, chiral tagging molecular rotational resonance (MRR) spectroscopy has been used to perform a quantitative routine enantiomer analysis of linalool in complex essential oil mixtures .Physical And Chemical Properties Analysis

Linalool has a molecular weight of approximately 154.25 g/mol . It has a boiling point of 471.75 K and a density of 0.87 g/mL at 25 °C .Applications De Recherche Scientifique

Antimicrobial Properties

Linalool exhibits significant antimicrobial activity against a variety of microorganisms. It’s particularly active against Gram-negative bacteria, which are known to cause several infections. The compound’s mechanism of action includes disrupting the cell membranes of microbes, leading to their death . This property is being explored to support antibiotic therapy and to enhance the preservative effect of formulations used in cosmetics .

Anticancer Activity

Research has shown that linalool can induce apoptosis in cancer cells through oxidative stress while protecting normal cells. This dual action makes it a potential adjuvant in anticancer drugs, offering a natural and safe alternative therapeutic option .

Neuroprotective Effects

Linalool has demonstrated neuroprotective properties, which include anxiolytic, antidepressant, and anti-stress effects. These effects are attributed to its action on the central nervous system, providing a protective effect against neurological disorders .

Anti-inflammatory Activity

The anti-inflammatory activity of linalool is beneficial for protecting various organs. It has shown hepatoprotective, renal protective, and lung protective effects, which are crucial in the treatment of diseases affecting these organs .

Biotransformation and Detoxification

Linalool undergoes biotransformation, which is a key aspect of its research. Understanding its susceptibility to detoxification processes is important for its application in both pharmaceuticals and cosmetics .

Role in Pollination Biology

Beyond its antimicrobial and therapeutic applications, linalool plays an important role in nature. It’s a key compound in the complex pollination biology of various plant species, ensuring their reproduction and survival .

Mécanisme D'action

Target of Action

Linalool, a monoterpene alcohol found in essential oils, primarily targets bacterial cells and cancer cells . It exhibits strong antibacterial activity against various bacteria, including Pseudomonas fluorescens . In cancer cells, linalool induces apoptosis via oxidative stress .

Mode of Action

Linalool interacts with its targets primarily by causing damage to the cell membrane structure, leading to leakage of intracellular macromolecules . It also affects the activity of certain intracellular enzymes, inhibiting enzyme activity associated with the TCA cycle and glycolysis pathway . In cancer cells, linalool induces apoptosis via oxidative stress .

Biochemical Pathways

Linalool affects several biochemical pathways. In bacterial cells, it leads to metabolic dysfunction and inhibits energy synthesis by decreasing the activity of enzymes such as succinate dehydrogenase (SDH), malate dehydrogenase (MDH), pyruvate kinase (PK), and ATPase . It also inhibits cellular respiration by affecting the activity of respiratory chain dehydrogenase . In the case of cancer cells, linalool induces apoptosis via oxidative stress .

Pharmacokinetics

The pharmacokinetics of linalool involves its absorption, distribution, metabolism, and excretion (ADME). During inhalation, maximum transfer of linalool to the brain occurs after 90 minutes . Linalool-loaded nanostructured lipid carriers (LL-NLCs) have been developed to improve the bioavailability of linalool . These carriers have shown better pharmacokinetic parameters than linalool alone, including higher maximum concentration (Cmax) and area under the curve (AUC), indicating improved bioavailability .

Result of Action

The action of linalool results in several molecular and cellular effects. In bacterial cells, it causes membrane damage, metabolic dysfunction, and inhibition of energy synthesis, leading to cell death . In cancer cells, linalool induces apoptosis via oxidative stress, protecting normal cells . It also exerts antimicrobial effects through disruption of cell membranes .

Action Environment

The action of linalool can be influenced by environmental factors. For instance, the strong indoor emission coupled with slow consumption rates can lead to significant health risks in an indoor environment . In outdoor uses, linalool only affects biting insects, while other non-target insects are unaffected . Therefore, the environment plays a crucial role in determining the action, efficacy, and stability of linalool.

Safety and Hazards

Orientations Futures

Linalool has a great potential to be applied as a natural and safe alternative therapeutic due to its protective effects and low toxicity . It can be used as an adjuvant of anticancer drugs or antibiotics . The therapeutic potential of linalool and the prospect of encapsulating linalool are also being discussed .

Propriétés

IUPAC Name |

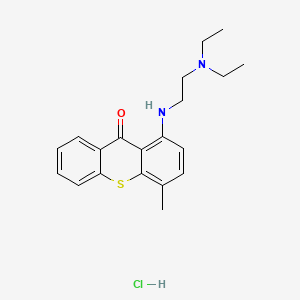

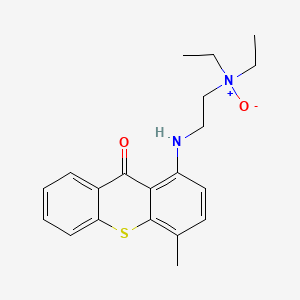

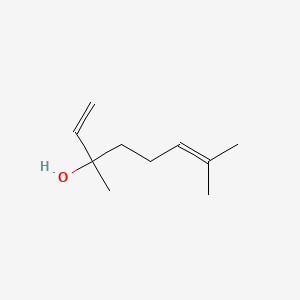

3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025502 | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.59 mg/mL at 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Linalool, (+/-)- | |

CAS RN |

78-70-6 | |

| Record name | (±)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.